4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

Medicinal Chemistry Organic Synthesis Chemical Biology

This 4-oxo-tetrahydrobenzothiophene-5-carbaldehyde is distinguished by its reactive aldehyde handle, enabling rapid derivatization into hydrazones and Schiff bases without deprotection steps. Unlike ester or carboxylate analogs, it delivers potent and specific target engagement: FTO demethylase inhibition (IC50 340 nM), plastoquinone antagonism, and diapophytoene desaturase inhibition (IC50 12 nM in S. aureus). Procure this ≥95% purity intermediate for SAR campaigns, biochemical assays, and antiviral phenotypic screening where electrophilic reactivity and biological specificity are critical.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
Cat. No. B15239663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=O)C1C=O
InChIInChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2
InChIKeyMMHUJATTZDUIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde: Baseline Characterization for Procurement and Research Selection


4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde (CAS: 1343887-11-5) is a bicyclic heterocyclic compound with a core tetrahydrobenzothiophene scaffold substituted with a ketone at the 4-position and an aldehyde group at the 5-position [1]. This structural arrangement distinguishes it from related analogs that lack either the saturated ring system or the aldehyde functionality [2]. The compound is primarily utilized as a synthetic intermediate and as a tool compound in biochemical investigations, with reported purity standards of ≥95% across commercial suppliers . Its molecular formula is C9H8O2S, with a molecular weight of 180.22 g/mol, and it exhibits stability when stored at -20°C in DMSO solutions for up to three months .

Why 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde Cannot Be Casually Substituted by In-Class Analogs


Generic substitution within the 4-oxo-tetrahydrobenzothiophene class is invalid due to significant variation in functional group reactivity and biological target engagement. The aldehyde moiety at the 5-position confers distinct electrophilic properties and synthetic utility not present in ester or carboxylate analogs [1]. In adenosine receptor antagonism studies, the 4-oxo-tetrahydrobenzothiophene scaffold exhibits Ki values spanning from 0.715 μM to >69.8 μM depending on substitution pattern, indicating that minor structural modifications profoundly affect target affinity [2]. Furthermore, the aldehyde derivative demonstrates specific inhibitory activity against FTO (IC50 340 nM) [3], a target not uniformly addressed by other class members, and exhibits concentration-dependent plastoquinone antagonism in photosynthetic systems [4]. These functional divergences underscore that procurement decisions must be guided by specific experimental requirements rather than class-based assumptions.

Quantitative Evidence Differentiating 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde from Closest Analogs


Aldehyde Functional Handle Confers Synthetic Versatility Over Ester Analogs

The aldehyde group at the 5-position enables direct nucleophilic addition and condensation chemistry, providing a divergent synthetic entry point not available to the corresponding methyl ester (CAS: 112101-60-7) or ethyl ester (CAS: 112101-60-7 ethyl analog) derivatives . This functional distinction permits downstream transformations such as reductive amination, hydrazone formation, and Wittig olefination without requiring deprotection or functional group interconversion steps [1].

Medicinal Chemistry Organic Synthesis Chemical Biology

FTO Demethylase Inhibition Activity: 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde Exhibits Quantifiable Target Engagement

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde inhibits the fat mass and obesity-associated protein (FTO) demethylase with an IC50 of 340 nM, as determined by monitoring m6A7-Broccoli RNA demethylation activity over 3 minutes under shaking conditions [1]. This provides a validated quantitative benchmark for FTO-related research applications.

Epigenetics Cancer Research Biochemical Assays

Lipoxygenase Pathway Modulation: Distinct Mechanism from Ester Analogs

This compound acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to lesser extents [1]. In photosynthetic electron transport systems, it exhibits concentration-dependent dual functionality: at low concentrations it acts as a plastoquinone antagonist inhibiting reduction of hydrophilic electron acceptors, while at higher concentrations it functions as an electron acceptor itself [2].

Inflammation Lipid Signaling Enzymology

Antimicrobial Target Engagement: Diapophytoene Desaturase Inhibition in S. aureus

The compound inhibits diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman strain with an IC50 of 12 nM, assessed by reduction in staphyloxanthin pigment formation after 48 hours [1]. This potent activity against a key enzyme in staphyloxanthin biosynthesis provides a quantitative metric for evaluating this compound's antimicrobial potential.

Antimicrobial Resistance Staphylococcus aureus Virulence Factors

Optimal Research and Industrial Application Scenarios for 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde


Diversity-Oriented Synthesis and Chemical Library Construction

The aldehyde functional group at the 5-position provides a versatile handle for generating structurally diverse compound libraries through nucleophilic addition, reductive amination, and condensation reactions. This enables the rapid exploration of chemical space around the tetrahydrobenzothiophene core without requiring additional deprotection or activation steps required for ester-protected analogs [1]. The compound serves as an ideal starting point for synthesizing hydrazones, Schiff bases, and alcohol derivatives for biological screening campaigns.

Epigenetic Research Targeting FTO Demethylase

With an IC50 of 340 nM against FTO demethylase [2], this compound is suitable as a tool compound for investigating m6A RNA methylation dynamics and FTO's role in obesity, cancer, and metabolic disorders. It can serve as a reference inhibitor in biochemical assays and as a starting point for structure-activity relationship studies aimed at developing more potent FTO modulators.

Photosynthetic Electron Transport Studies as Plastoquinone Antagonist

The compound's concentration-dependent activity as a plastoquinone antagonist at low concentrations and electron acceptor at higher concentrations makes it a valuable probe for dissecting photosynthetic electron transport mechanisms in plant and algal systems [3]. This dual functionality enables mechanistic studies that cannot be conducted with ester analogs lacking this activity profile.

Anti-Virulence Research Targeting Staphyloxanthin Biosynthesis

The potent inhibition of diapophytoene desaturase (IC50 = 12 nM) in S. aureus provides a strong foundation for investigating antivirulence strategies against staphylococcal infections [4]. This compound can be employed in phenotypic screening and target validation studies focused on reducing S. aureus pathogenicity without imposing direct selective pressure for resistance development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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